molecular formula C26H21N5O2 B6488454 N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 919752-74-2

N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6488454
CAS No.: 919752-74-2
M. Wt: 435.5 g/mol
InChI Key: CLUNMKONDVWVET-UHFFFAOYSA-N
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Description

The compound “N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide” is a type of pyrazolo[3,4-d]pyrimidin-4-one derivative . These derivatives have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .


Synthesis Analysis

The synthesis of these compounds involves a series of transformations. Initially, ethyl 5-amino-1H-pyrazole-4-carboxylates undergo hydrolysis. The resulting carboxylic acids are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. These are then treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives . Additionally, these derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .


Molecular Structure Analysis

The molecular structure of these compounds features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include hydrolysis, cyclization, and treatment with substituted anilines . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Future Directions

The compound and its derivatives have potential for further investigation due to their biological and pharmacological activities . They could be explored as potential inhibitors for various targets in cancer treatment .

Biochemical Analysis

Biochemical Properties

N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. For instance, it interacts with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process essential for various cellular functions . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression and metabolic processes . For example, it can inhibit the proliferation of certain cancer cell lines by disrupting the signaling pathways that promote cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, leading to their inhibition. Additionally, it can interact with transcription factors, thereby influencing the expression of specific genes . These molecular interactions result in the modulation of various biochemical pathways, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth in cancer models. At higher doses, it may cause toxic or adverse effects, including damage to vital organs . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing overall metabolic homeostasis . The effects on metabolic pathways are crucial for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide is a key factor that influences its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization to particular subcellular regions allows the compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c1-17-8-13-22(14-18(17)2)31-24-23(15-28-31)26(33)30(16-27-24)29-25(32)21-11-9-20(10-12-21)19-6-4-3-5-7-19/h3-16H,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUNMKONDVWVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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